molecular formula C20H22N4O3S B12015485 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613249-77-7

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12015485
CAS No.: 613249-77-7
M. Wt: 398.5 g/mol
InChI Key: CWGABTNNPOQIED-FYJGNVAPSA-N
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Description

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thionation reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imine group to amine.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored for the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Chlorobenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Bromobenzylidene)amino)-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

CAS No.

613249-77-7

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O3S/c1-4-26-16-8-6-7-15(12-16)19-22-23-20(28)24(19)21-13-14-9-10-17(27-5-2)18(11-14)25-3/h6-13H,4-5H2,1-3H3,(H,23,28)/b21-13+

InChI Key

CWGABTNNPOQIED-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC)OC

Origin of Product

United States

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